2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate, also known as FPB, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPB has shown promising results in various studies related to the treatment of neurological disorders, cancer, and inflammation.
Wissenschaftliche Forschungsanwendungen
Inhibition of Human Equilibrative Nucleoside Transporters (ENTs)
Research: has shown that analogues of the compound, such as FPMINT, act as novel inhibitors of ENTs, which are crucial for nucleotide synthesis, adenosine function regulation, and chemotherapy . These inhibitors are more selective for ENT2 over ENT1, offering a potential therapeutic approach for conditions where modulation of nucleoside transport is beneficial.
Antimicrobial and Antitubercular Properties
Compounds related to the piperazine and pyrazole derivatives have been highlighted for their potential antimicrobial and antitubercular properties. This suggests that the compound could be researched further for its efficacy against bacterial infections, especially tuberculosis.
Urease Inhibition
Benzimidazole derivatives, which share a structural similarity with the compound, have been effective as urease inhibitors . This is significant for medical research as inhibiting urease enzymes can prevent ureolytic bacterial infections, which are a major concern in clinical settings.
Poly (ADP-Ribose) Polymerase (PARP) Targeting in Cancer Therapy
Some derivatives have been developed to target PARP in human breast cancer cells . Given the structural similarity, the compound could be studied for its potential efficacy in enhancing the treatment of breast cancer by inhibiting PARP activity.
Alpha1-Adrenergic Receptor Antagonism
Derivatives of the compound have shown therapeutic potential as ligands for alpha1-adrenergic receptors . These receptors are implicated in various disorders, and antagonism of these receptors can be a therapeutic approach for diseases like hypertension and congestive heart failure.
Neurodegenerative and Psychiatric Conditions
The compound’s analogues have been associated with neurodegenerative and psychiatric conditions due to their interaction with G protein-coupled receptors . Research into this compound could uncover new treatments for conditions like Alzheimer’s disease and depression.
Wirkmechanismus
Target of Action
The primary targets of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . The compound is more selective to ENT2 than to ENT1 . The inhibitory effect of the compound is irreversible and non-competitive .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . This can lead to downstream effects such as changes in cell signaling and potentially cell death .
Pharmacokinetics
Similar compounds have shown acceptable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of nucleotide synthesis and regulation of adenosine function . This can lead to changes in cell signaling and potentially cell death .
Action Environment
Similar compounds have shown that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Eigenschaften
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-2-18(17-8-4-3-5-9-17)22(27)28-16-21(26)25-14-12-24(13-15-25)20-11-7-6-10-19(20)23/h3-11,18H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQSZFHCXDLXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.